N-cyclohexyl-5-fluoro-2-nitroaniline
Overview
Description
Scientific Research Applications
Nonlinear Optical Materials
- Scientific Field: Materials Science
- Application Summary: Nitroaniline and its derivatives are used in the synthesis of nonlinear optical (NLO) materials . These materials have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies .
- Methods of Application: The NLO materials are developed by slow evaporation solution growth synthesis method . A single-crystal XRD analysis is used to predict the crystallographic properties of developed crystals .
- Results or Outcomes: The synthesized material was 79% transmittance and its cut-off wavelength was 244 nm . The SHG efficiency of the material is about 2.5 times greater than that of the KDP material .
Chemical Sensors
- Scientific Field: Sensor Technology
- Application Summary: Nitroaniline and its derivatives are used in the development of highly sensitive and selective chemical sensors .
- Methods of Application: The sensors are synthesized through a facile hydrothermal method . Electrochemical techniques like cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronoamperometry are applied to demonstrate the electrochemical performances of the sensors .
- Results or Outcomes: The 3% Ce-doped SnO2 nanosheet/Nafion-modified glassy carbon electrode (GCE) showed a remarkable sensitivity of 0.9986 μA μM −1 cm −2 over a linear dynamic range of 0.5–20.3 µM .
Basicity of Nitrogen Groups
- Scientific Field: Organic Chemistry
- Application Summary: Nitroaniline and its derivatives are used to study the basicity of nitrogen groups . This is important in understanding the reactivity of nitrogen-containing organic functional groups .
- Methods of Application: The basicity is evaluated by considering how reactive the lone pair on the nitrogen is . This is done by comparing the basicity of alkyl amines to ammonia and alkylamines to amides .
- Results or Outcomes: Alkyl amines are found to be more basic than ammonia due to the inductive effect of alkyl groups donating electrons to the more electronegative nitrogen . Amides are much less basic compared to alkylamines because the lone pair electron on an amide is delocalized between the nitrogen and the oxygen through resonance .
Mass Spectrometry
- Scientific Field: Analytical Chemistry
- Application Summary: Nitroaniline and its derivatives are used in mass spectrometry to study their chemical properties .
- Methods of Application: The mass spectrum of the compound is obtained using electron ionization .
- Results or Outcomes: The mass spectrum provides information about the molecular weight and structure of the compound .
Dye Manufacturing
- Scientific Field: Industrial Chemistry
- Application Summary: Nitroaniline and its derivatives are used in the manufacturing of dyes . These dyes are used in various industries such as textiles, paper, and plastics .
- Methods of Application: The dyes are synthesized through a series of chemical reactions involving nitration, reduction, and coupling .
- Results or Outcomes: The resulting dyes have various colors and properties depending on the specific nitroaniline derivative used .
Pharmaceutical Industry
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Nitroaniline and its derivatives are used in the synthesis of various pharmaceutical drugs .
- Methods of Application: The drugs are synthesized through various organic reactions involving nitroaniline derivatives .
- Results or Outcomes: The resulting drugs have various therapeutic effects depending on the specific nitroaniline derivative used .
properties
IUPAC Name |
N-cyclohexyl-5-fluoro-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGJCYNHHOIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-fluoro-2-nitroaniline |
Synthesis routes and methods
Procedure details
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